

In-Depth Structural Analysis of Mechlorethamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mechlorethamine hydrochloride*

Cat. No.: *B000293*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of **mechlorethamine hydrochloride**, a potent alkylating agent and the progenitor of nitrogen mustard chemotherapeutics. The document collates critical physicochemical data, detailed spectroscopic analysis, and mechanistic insights into its mode of action. Through a combination of tabulated quantitative data, detailed experimental protocols, and visual diagrams, this guide serves as an in-depth resource for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

Mechlorethamine, also known as mustine or HN2, is a bifunctional alkylating agent that has played a pivotal role in the history of chemotherapy.^[1] Its hydrochloride salt is a crystalline solid that is soluble in water and ethanol.^{[2][3]} As the first nitrogen mustard used clinically, its mechanism of action and structural characteristics have been of significant interest. This guide delves into the core structural features of **mechlorethamine hydrochloride**, providing a detailed examination of its molecular architecture and spectroscopic fingerprint.

Physicochemical Properties

Mechlorethamine hydrochloride is a white to off-white crystalline powder.^[4] It is a hygroscopic and corrosive substance, necessitating careful handling.^[2] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₅ H ₁₁ Cl ₂ N·HCl	[3]
Molecular Weight	192.51 g/mol	[3]
Melting Point	108-111 °C	[3]
Appearance	White to off-white crystalline powder	[4]
Solubility	Soluble in water and ethanol	[2][3]
CAS Number	55-86-7	

Structural and Spectroscopic Analysis

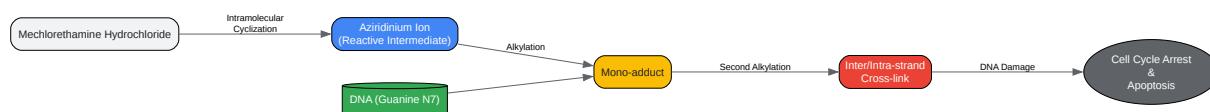
A thorough understanding of the molecular structure of **mechlorethamine hydrochloride** is crucial for elucidating its reactivity and biological activity. This section details its structural characteristics and provides a summary of its spectroscopic data.

Crystal Structure

No publicly available Crystallographic Information File (CIF) or detailed crystal structure data with specific bond lengths, bond angles, and unit cell parameters for **mechlorethamine hydrochloride** could be located in the searched databases.

Spectroscopic Data

Specific experimental ¹H and ¹³C NMR spectra with assigned chemical shifts (ppm) and coupling constants (Hz) for **mechlorethamine hydrochloride** were not found in the public domain during the literature search.


A detailed experimental FTIR spectrum with a complete list of peak wavenumbers (cm⁻¹) and their corresponding functional group assignments for **mechlorethamine hydrochloride** is not readily available in the public literature.

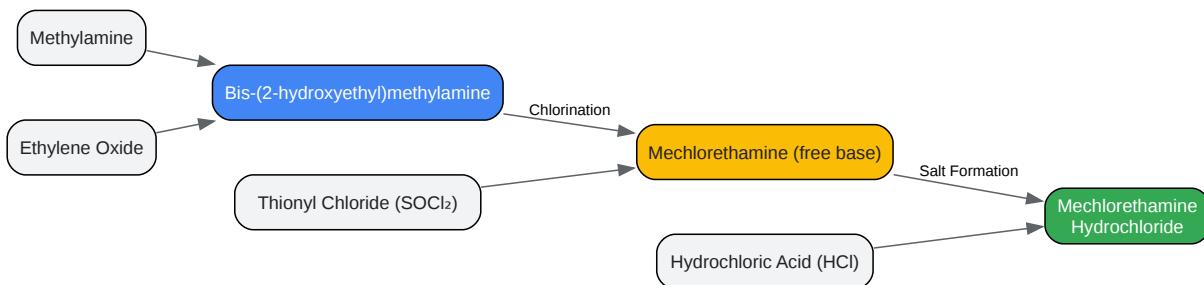
The mass spectrum of mechlorethamine (the free base) shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the nitrogen and chlorine atoms.

A detailed experimental mass spectrum of **mechlorethamine hydrochloride** with a comprehensive list of fragment ions (m/z) and their relative intensities was not available in the searched resources. However, the NIST Mass Spectrometry Data Center provides some information on the GC-MS of mechlorethamine, indicating top peaks at m/z 106 and 108.[5]

Mechanism of Action: DNA Alkylation

Mechlorethamine exerts its cytotoxic effects through the alkylation of DNA.[1] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine residues.[3] The bifunctional nature of mechlorethamine allows it to form both mono-adducts and inter- and intra-strand cross-links in the DNA, which ultimately leads to inhibition of DNA replication and transcription, cell cycle arrest, and apoptosis.[3][6]

[Click to download full resolution via product page](#)

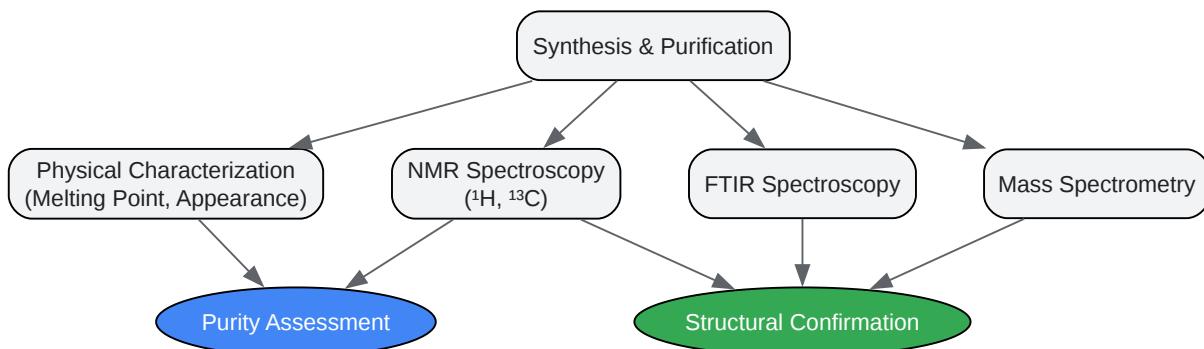

Caption: Mechanism of DNA alkylation by **mechlorethamine hydrochloride**.

Experimental Protocols

Due to the hazardous nature of **mechlorethamine hydrochloride**, all experimental procedures should be conducted in a certified fume hood with appropriate personal protective equipment.

Synthesis of Mechlorethamine Hydrochloride

Mechlorethamine can be synthesized by treating diethanolamine with thionyl chloride to produce the dichloro derivative, followed by methylation. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. A common synthetic route involves the reaction of methylamine with ethylene oxide to form bis-(2-hydroxyethyl)methylamine, which is subsequently chlorinated using thionyl chloride.[7]



[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of **mechlorethamine hydrochloride**.

General Analytical Workflow

A general workflow for the structural analysis of a synthesized batch of **mechlorethamine hydrochloride** would involve a series of analytical techniques to confirm its identity and purity.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for structural analysis.

Conclusion

This technical guide has synthesized available information on the structural analysis of **mechlorethamine hydrochloride**. While key physicochemical properties and its mechanism of action are well-documented, a significant gap exists in the public availability of detailed quantitative structural and spectroscopic data. Further research and publication of these datasets would be invaluable to the scientific community for a more complete understanding of this foundational chemotherapeutic agent. Researchers are encouraged to consult specialized chemical and crystallographic databases and to perform their own analyses under appropriate safety protocols to obtain specific structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. medkoo.com [medkoo.com]
- 4. chembk.com [chembk.com]
- 5. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Igmpharma.com [Igmpharma.com]
- 7. Mechlorethamine hydrochloride | 55-86-7 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Structural Analysis of Mechlorethamine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000293#structural-analysis-of-mechlorethamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com